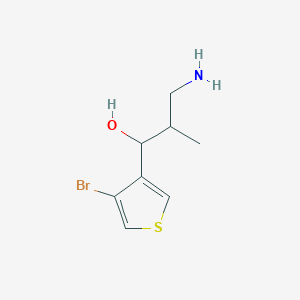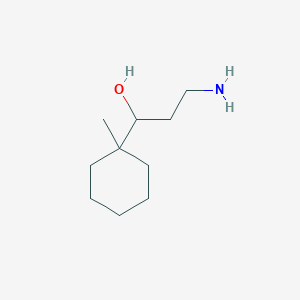
3-Amino-1-(1-methylcyclohexyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(1-methylcyclohexyl)propan-1-ol: is a chemical compound that belongs to the class of alkanolamines It features a cyclohexyl group substituted with a methyl group and an amino group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(1-methylcyclohexyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-methylcyclohexylamine with epichlorohydrin, followed by the reduction of the resulting intermediate with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation and other advanced techniques may be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-1-(1-methylcyclohexyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Amino-1-(1-methylcyclohexyl)propan-1-ol is used as a building block for the synthesis of complex molecules. It serves as a precursor in the preparation of polyurethanes and other polymers.
Biology: The compound’s structural features make it a valuable tool in biological research. It can be used to study enzyme interactions and protein-ligand binding.
Medicine: In the medical field, derivatives of this compound are investigated for their potential therapeutic properties. They may act as intermediates in the synthesis of pharmaceuticals.
Industry: Industrially, the compound is utilized in the production of surfactants, emulsifiers, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and chemical engineering.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(1-methylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
3-Amino-1-propanol: A simpler alkanolamine with similar functional groups but lacking the cyclohexyl and methyl substitutions.
4-Amino-1-butanol: Another alkanolamine with a longer carbon chain.
2-Amino-1-propanol: A structural isomer with the amino group attached to the second carbon.
Uniqueness: 3-Amino-1-(1-methylcyclohexyl)propan-1-ol is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C10H21NO |
|---|---|
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
3-amino-1-(1-methylcyclohexyl)propan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-10(9(12)5-8-11)6-3-2-4-7-10/h9,12H,2-8,11H2,1H3 |
InChI-Schlüssel |
VPRYSWGXUAWWAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1)C(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


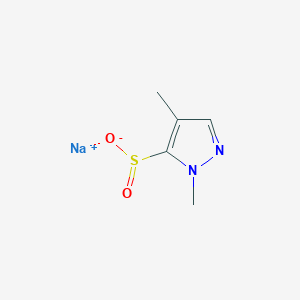

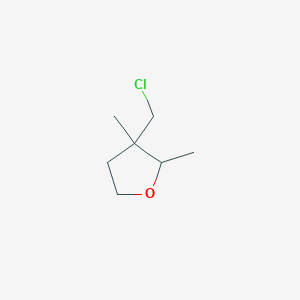
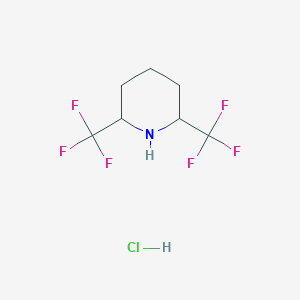
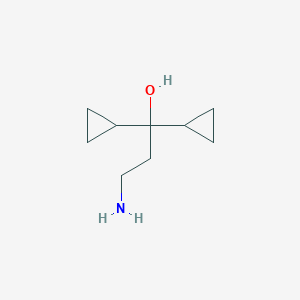
![Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13201027.png)
![4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13201028.png)


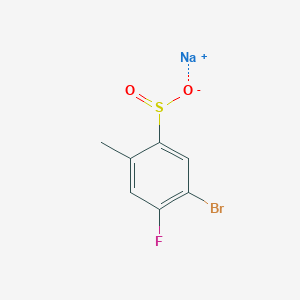
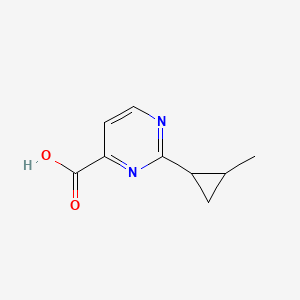
![2-methoxy-N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B13201051.png)
![1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13201054.png)
